molecular formula C20H20N2O5S2 B6520549 N-[(furan-2-yl)methyl]-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 896344-41-5

N-[(furan-2-yl)methyl]-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B6520549
CAS No.: 896344-41-5
M. Wt: 432.5 g/mol
InChI Key: MFSVSAOJZJTMEH-UHFFFAOYSA-N
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Description

This compound features a bis-amide (ethanediamide) core, with one nitrogen substituted by a furan-2-ylmethyl group and the other by a 2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl moiety. The structural complexity arises from the integration of aromatic heterocycles (furan, thiophene) and a sulfonamide group, which are common in bioactive molecules.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-14-6-8-16(9-7-14)29(25,26)18(17-5-3-11-28-17)13-22-20(24)19(23)21-12-15-4-2-10-27-15/h2-11,18H,12-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSVSAOJZJTMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Ethanediamide vs. Triazole Derivatives
  • Target Compound : The ethanediamide core allows for dual hydrogen bonding via carbonyl groups.
  • Triazole Analogs : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () replace the diamide with a triazole-thione system. This introduces sulfur-based resonance and tautomerism, altering electronic properties and binding modes. IR spectra of triazoles lack C=O stretches (~1660–1682 cm⁻¹) but show C=S vibrations (~1247–1255 cm⁻¹) .
Sulfonamide Modifications
  • 4-Methylbenzenesulfonyl (Target) : Electron-donating methyl groups enhance stability and moderate electrophilicity.

Heterocyclic Substituents

Thiophene vs. Furan Variations
  • Target Compound : Combines both thiophene (electron-rich sulfur heterocycle) and furan (oxygen-containing ring). Thiophene enhances π-π stacking, while furan improves solubility.
  • N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide () : Simpler structure lacking the thiophene-ethyl and diamide groups. Reduced steric bulk may increase membrane permeability but decrease target specificity .
  • Thiophene-Methyl Analogs () : Compounds like 2-(4-{N-[(thiophen-2-yl)methyl]-4-methylbenzenesulfonamido}phenyl)acetic acid retain the thiophene but replace the diamide with a carboxylic acid, altering ionization states and binding kinetics .

Functional Group Additions

  • Azide-Containing Sulfonamides () : N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide introduces reactive azide groups, enabling click chemistry applications. This contrasts with the target’s inert ethanediamide, which prioritizes stability .
  • Nitroacetamide Derivatives (): Ranitidine-related compounds (e.g., N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide) feature nitro groups, which are metabolically reactive and often linked to H₂ antagonist activity .

Physicochemical and Spectroscopic Comparison

Key Spectral Data

Compound Type IR Features (cm⁻¹) NMR Characteristics
Target Ethanediamide C=O stretches: ~1660–1680 Split signals for furan (δ 6.2–7.4 ppm), thiophene (δ 7.0–7.5 ppm)
Triazole-Thiones () C=S: ~1247–1255; NH: ~3278–3414 Aromatic protons (δ 7.5–8.2 ppm); absence of diamide signals
N-Furfuryl-p-toluenesulfonamide () SO₂: ~1350–1360; C-O (furan): ~1015 Singlets for tosyl methyl (δ 2.4 ppm)

Solubility and Stability

  • Target Compound : Moderate solubility in polar aprotic solvents (e.g., DCM, DMF) due to sulfonamide and diamide groups. Stability enhanced by tosyl protection.
  • Chlorobenzenesulfonyl Analog () : Lower solubility in water due to hydrophobic chloro substituent .
  • Azide Derivatives () : High reactivity limits stability but enables functionalization .

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